Calciumoctoat

Description

Nomenclature and Definitional Frameworks in Organometallic Chemistry

In the field of chemistry, an organometallic compound is defined as a chemical species containing at least one bond between a carbon atom of an organic molecule and a metal. iupac.org The nomenclature for these compounds, therefore, integrates principles from both organic and coordination chemistry. fiveable.me

Calcium octoate is systematically known as calcium 2-ethylhexanoate (B8288628). isatis.net It falls under the category of metal carboxylates, which are metal salts of carboxylic acids. multichemexports.com The "octoate" portion of the name refers to the conjugate base of octoic acid (2-ethylhexanoic acid). The general chemical formula is often represented as Ca(C₈H₁₅O₂)₂ or Ca(O₂C₈H₁₅)₂. chemelynesppecialities.comsomochem.comisatis.net While it is a metal-organic compound, the bonding is primarily between the calcium ion and the oxygen atoms of the carboxylate groups, rather than a direct metal-carbon bond, placing it on the borderline of the strict definition of an organometallic compound but widely accepted within its study.

Table 1: Chemical Identification of Calcium Octoate

| Identifier | Value |

|---|---|

| Systematic Name | Calcium 2-ethylhexanoate |

| Common Name | Calcium Octoate |

| CAS Number | 136-51-6 isatis.nettygychem.com |

| Chemical Formula | C₁₆H₃₀CaO₄ nih.gov |

| Molecular Weight | 326.5 g/mol atamanchemicals.com |

Historical Context and Evolution of Research on Calcium Octoates

The study and application of metal carboxylates, or metal soaps, have a long history, particularly in the paint and coatings industry. Initially, compounds based on lead were used extensively as driers. However, due to toxicity and environmental concerns, the industry sought safer and more effective alternatives. This shift spurred research into other metallic soaps, including those based on calcium, cobalt, zirconium, and manganese. researchgate.net

Calcium octoate emerged as a preferred auxiliary or secondary drier. optichem.com Early research focused on its ability to work synergistically with primary driers (like cobalt salts) to enhance the curing process of alkyd-based paints and varnishes. multichemexports.compakchemical.com Unlike lead-based driers, calcium octoate was found to prevent the darkening or hazing of clear finishes and could be safely used in a wider range of applications, including toy finishes. optichem.compciplindia.com The evolution of research has since expanded to investigate its role as a heat stabilizer for plastics, a catalyst in polymerization reactions, and a component in lubricant formulations. multichemexports.comsomochem.com

Significance and Academic Research Trajectories of Calcium Octoat

The significance of calcium octoate in applied chemistry is multifaceted. Its primary academic and industrial research trajectories focus on its catalytic and stabilizing properties. It is widely recognized for its role as a siccative (drier) in paints and inks, where it facilitates the oxidation and polymerization of oils and resins, thus accelerating the drying process. multichemexports.comsomochem.comtradeindia.com

Catalytic and Drying Applications: In coatings, calcium octoate functions as an auxiliary drier. While it has little drying action on its own, it significantly enhances the performance of primary driers like cobalt and manganese octoates. isatis.netnotionalspc.com Research has shown that calcium promotes the speed of the drying front in solvent-borne alkyd coatings. researchgate.net It also acts as a wetting and dispersing agent for pigments, improving gloss and hardness and preventing the primary driers from being adsorbed by the pigments, which would otherwise lead to a "loss of dry". isatis.netnotionalspc.com

Table 2: Functional Roles of Calcium Octoate in Various Applications

| Application Area | Specific Function | Outcome |

|---|---|---|

| Paints, Coatings & Inks | Auxiliary Drier multichemexports.comisatis.net | Accelerates film hardening, improves gloss. multichemexports.comsomochem.com |

| Pigment Wetting Agent notionalspc.com | Enhances pigment dispersion and prevents loss of dry. isatis.net | |

| Polymers & Plastics | Heat Stabilizer somochem.com | Aids in retaining physical characteristics at high temperatures. |

| Polymerization Catalyst chemelynesppecialities.com | Facilitates polymerization of substances like butadiene and styrene. chemelynesppecialities.com | |

| Lubricants | Thickening Agent Component multichemexports.com | Used in calcium-based greases to enhance texture. |

| Corrosion Inhibitor multichemexports.com | Provides anti-rust characteristics in formulations. |

| Adhesives & Sealants | Curing Agent / Film Former chemelynesppecialities.commultichemexports.com | Contributes to robust bond formation and film integrity. |

Synthesis and Research Findings: Academic and industrial research has also focused on optimizing the synthesis of calcium octoate. A common method involves the reaction of n-octanoic acid with a calcium source, such as calcium carbonate or calcium hydroxide (B78521). chemelynesppecialities.comgoogle.com Patent literature details specific synthesis routes, providing insight into reaction conditions and yields. For instance, one method involves the reflux reaction of n-octanoic acid and calcium carbonate in water, followed by purification. google.compatsnap.com

Table 3: Selected Research Findings on Calcium n-Octoate Synthesis

| Molar Ratio (n-octanoic acid:calcium carbonate) | Reaction Temperature | Reaction Time | Yield |

|---|---|---|---|

| 1:0.7 | 80°C | 5 hours | 77.1% google.compatsnap.com |

| 1:1.3 | 120°C | 3 hours | 83.7% google.com |

These research efforts aim to provide new, efficient synthesis routes with simple process conditions. google.compatsnap.com Further research has explored the synthesis of calcium 2-ethylhexanoate (an isomer) by reacting metallic calcium powder directly with 2-ethylhexanoic acid, with the goal of creating biocompatible catalysts for lactide polymerization. researchgate.net This highlights a continuing trajectory of research into novel applications for this versatile compound.

Structure

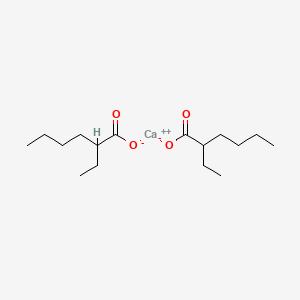

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H30CaO4 |

|---|---|

Molecular Weight |

326.48 g/mol |

IUPAC Name |

calcium;2-ethylhexanoate |

InChI |

InChI=1S/2C8H16O2.Ca/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

LTPCXXMGKDQPAO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Calciumoctoat

Laboratory-Scale Synthetic Routes

Laboratory synthesis of Calcium 2-ethylhexanoate (B8288628) primarily utilizes direct reaction methods or metathesis reactions. The choice of method often depends on desired purity, yield, and available precursors.

Calcium 2-ethylhexanoate can be synthesized by reacting various calcium precursors with 2-ethylhexanoic acid. Common calcium precursors include calcium hydroxide (B78521), calcium oxide, and sometimes metallic calcium powder.

Using Calcium Hydroxide: A well-established laboratory route involves the direct neutralization reaction between calcium hydroxide and 2-ethylhexanoic acid. This reaction typically occurs in an organic solvent such as ethanol (B145695) or toluene. The general stoichiometry is: Ca(OH)₂ + 2 C₈H₁₆O₂ → Ca(C₈H₁₅O₂)₂ + 2 H₂O The water produced during the reaction is often removed, for instance, by heating to drive the equilibrium towards product formation. google.com

Using Calcium Oxide: Similar to calcium hydroxide, calcium oxide can also react with 2-ethylhexanoic acid to form Calcium 2-ethylhexanoate. The reaction is essentially a hydration followed by neutralization.

Using Metallic Calcium: An original synthesis method reported involves the reaction between metallic calcium powder and 2-ethylhexanoic acid. researchgate.net This method has been explored for producing calcium, magnesium, and zinc 2-ethylhexanoates.

Metathesis, or salt exchange reactions, offer another avenue for laboratory preparation. A common approach involves reacting a soluble calcium salt with a soluble salt of 2-ethylhexanoic acid.

Calcium Chloride and Sodium 2-ethylhexanoate: A standard laboratory method involves the metathesis reaction between calcium chloride (CaCl₂) and sodium 2-ethylhexanoate. This reaction is often carried out in an aqueous medium or a mixture of water and ethanol. The calcium 2-ethylhexanoate, being less soluble in the reaction medium, precipitates out and can be isolated. CaCl₂ + 2 Na(C₈H₁₅O₂) → Ca(C₈H₁₅O₂)₂ + 2 NaCl The byproduct, sodium chloride, is typically removed through filtration and washing. google.com

Other Soluble Calcium Salts: While less common, other soluble calcium salts like calcium acetate (B1210297) could potentially be used in metathesis reactions with a suitable 2-ethylhexanoate salt.

Several reaction parameters significantly influence the yield and purity of the synthesized Calcium 2-ethylhexanoate.

Stoichiometry: Precise control of the molar ratios between the calcium precursor and 2-ethylhexanoic acid is crucial. Deviations from the stoichiometric requirements can lead to incomplete reactions or the presence of unreacted starting materials, affecting purity.

Solvent Selection: The choice of solvent plays a vital role. Solvents like ethanol, toluene, or mineral spirits are commonly used. The solvent impacts the solubility of reactants and products, reaction rate, and ease of product isolation and purification. For metathesis reactions, solvent selection is critical for precipitating the desired calcium salt while keeping byproducts (like NaCl) in solution. google.com

Temperature and Reaction Time: Reaction temperature affects the rate of reaction. For instance, heating is often employed to ensure complete reaction and to remove water formed in neutralization reactions. google.com Reaction time must be sufficient for complete conversion but not so long as to cause degradation or side reactions.

pH Control: In neutralization reactions, maintaining an appropriate pH can be important for optimizing the reaction and minimizing side products.

Purification: Post-synthesis purification steps are essential for obtaining high-purity Calcium 2-ethylhexanoate. These can include filtration to remove insoluble byproducts, washing the precipitate, and drying. Vacuum distillation can also be employed for further purification.

Industrial Production Processes and Scalability Considerations

Industrial production of Calcium 2-ethylhexanoate focuses on efficiency, cost-effectiveness, and scalability. The methods employed are often optimized versions of laboratory routes, adapted for large-scale manufacturing.

Continuous vs. Batch Processes: While batch processes are common for smaller-scale or specialized production, continuous or semi-continuous processes may be favored for high-volume industrial manufacturing to improve efficiency and consistency.

Raw Material Sourcing and Cost: Industrial synthesis prioritizes readily available and cost-effective raw materials. Calcium hydroxide and calcium chloride are typically preferred over metallic calcium due to cost and handling considerations.

Process Optimization: Industrial processes are fine-tuned to maximize yield, minimize waste, and reduce energy consumption. This involves optimizing reaction parameters such as temperature, pressure, mixing, and residence time.

Equipment and Engineering: Scaling up requires specialized reactors, filtration equipment, dryers, and material handling systems designed for large volumes and potentially hazardous materials. The choice of materials for equipment is also important to prevent corrosion or contamination.

Product Quality Control: Stringent quality control measures are implemented to ensure that the final product meets specifications for purity, activity (if used as a catalyst), and physical properties. This often involves in-process monitoring and final product analysis.

Waste Management and Environmental Considerations: Industrial production must adhere to environmental regulations, necessitating efficient waste treatment and disposal methods, particularly for byproducts like sodium chloride or any organic waste streams.

Compound Name Table

| Common Name | Chemical Name | Formula |

| Calciumoctoat | Calcium 2-ethylhexanoate | Ca(C₈H₁₅O₂)₂ |

| Calcium Octoate | Calcium 2-ethylhexanoate | Ca(C₈H₁₅O₂)₂ |

| Calcium Caprylate | Calcium 2-ethylhexanoate | Ca(C₈H₁₅O₂)₂ |

| Calcium n-Octoate | Calcium 2-ethylhexanoate | Ca(C₈H₁₅O₂)₂ |

| Calcium n-Caprylate | Calcium 2-ethylhexanoate | Ca(C₈H₁₅O₂)₂ |

| Calcium di(octanoate) | Calcium 2-ethylhexanoate | Ca(C₈H₁₅O₂)₂ |

Chemical Reactivity and Mechanistic Investigations of Calciumoctoat

Catalytic Mechanisms in Polymerization Processes

Calcium octoate, a metal salt derived from 2-ethylhexanoic acid, demonstrates notable catalytic activity in various polymerization reactions. chemelynesppecialities.com Its function ranges from initiating the ring-opening of cyclic esters to participating in the polymerization of olefins and dienes.

Ring-Opening Polymerization (ROP) of Cyclic Esters

The ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable aliphatic polyesters. While tin(II) octoate is a benchmark catalyst in this field, other metal carboxylates, including calcium octoate, have been investigated for their catalytic potential. researchgate.netresearchgate.net

Calcium octoate has been studied as a catalyst for the ring-opening polymerization of lactide to produce polylactide (PLA). acs.orgacs.org Research into biocompatible catalysts for this process has explored the use of calcium, magnesium, and zinc 2-ethylhexanoates. acs.orgacs.org In these studies, calcium octoate was found to be an active, though relatively slow, catalyst for the reaction. researchgate.netacs.orgacs.org

In one study, L-lactide polymerization was conducted at 200°C for 24 hours using 0.05 mol% of the catalyst. acs.org Under these conditions, the polymerization catalyzed by calcium octoate resulted in a polylactide with a number average molecular weight (Mw) of 19.5 kg/mol and achieved a monomer conversion of 58%. acs.org This demonstrates its capability to initiate and propagate the polymerization, although its efficiency is comparatively lower than other biocompatible metal octoates. acs.orgacs.org

The catalytic efficiency of calcium octoate in the ROP of lactide has been directly compared to that of other divalent metal octoates, specifically those of magnesium and zinc. acs.orgacs.org In a comparative study, zinc 2-ethylhexanoate (B8288628) was identified as the most active catalyst, while calcium 2-ethylhexanoate showed the lowest activity. researchgate.netacs.orgacs.orgresearchgate.net

The lower catalytic activity of calcium octoate results in both a lower monomer conversion rate and polymers with a lower molecular weight compared to those produced with magnesium or zinc catalysts under identical conditions. acs.org This suggests that the nature of the metal cation plays a significant role in the catalytic cycle, influencing the rates of initiation and propagation. mdpi.com

| Catalyst | Monomer Conversion (%) | Polymer Molecular Weight (Mw, kg/mol) | Reference |

|---|---|---|---|

| Calcium 2-ethylhexanoate (CaOct₂) | 58.0 | 19.5 | acs.org |

| Magnesium 2-ethylhexanoate (MgOct₂) | 91.5 | 31.0 | acs.org |

| Zinc 2-ethylhexanoate (ZnOct₂) | 92.8 | 64.0 | acs.org |

Catalysis in Olefin and Diene Polymerization

Beyond its role in ROP, calcium octoate is also utilized as a catalyst in the polymerization of other substances, notably including the dienes butadiene and styrene. chemelynesppecialities.com It is also identified as a component in certain olefin polymerization catalyst precursors. justia.comsdcychem.com The catalytic properties of calcium octoate facilitate the formation of polymers from these monomers. chemelynesppecialities.com While its use in these applications is established, detailed mechanistic studies comparable to those for ROP catalysts are less prevalent in the reviewed literature. Conjugated dienes typically polymerize via 1,4-addition or 1,2-addition, where one double bond remains in the polymer main chain for each monomer unit. epdf.pub

Mechanistic Models for Polymerization Initiation and Propagation

The catalytic ROP of lactide by metal compounds is generally understood to proceed via a coordination-insertion mechanism. mdpi.comnih.govresearchgate.netnih.gov This mechanism involves the initial coordination of the cyclic ester monomer to the metal center of the catalyst. mdpi.comnih.gov Following coordination, the monomer is inserted into the metal-alkoxide bond, which involves a nucleophilic attack by the alkoxide on the monomer's carbonyl group, leading to the opening of the ester ring. nih.gov This process creates a new, elongated metal-alkoxide species that can then coordinate with and insert another monomer, thus propagating the polymer chain. mdpi.com

For alkali metal carboxylates, a related class of catalysts, computational studies of lactide polymerization have detailed a two-step mechanism: lactide coordination followed by ring-opening through O-Acyl bond cleavage. researchgate.netcolab.ws These studies also indicate that larger cations and stronger electron-donating groups on the carboxylate can accelerate the reaction rate. researchgate.netcolab.ws Although specific theoretical studies for calcium octoate were not found, it is plausible that it follows a similar coordination-insertion pathway, with the calcium ion serving as the Lewis acid center to activate the monomer.

Oxidative Catalysis in Coating Systems

The primary role of calcium octoate is to ensure uniform drying throughout the entire paint film. specialchem.com Primary driers like cobalt are highly active oxidation catalysts that promote rapid surface drying. specialchem.comcomarchemicals.com If used alone, this can lead to surface wrinkling or the formation of a skin that traps solvent underneath, impeding the curing of the bulk material. desirechemicals.comcomarchemicals.com Calcium octoate mitigates this by keeping the film open, which facilitates solvent evaporation and allows for deeper oxygen penetration into the coating.

Facilitation of Drying Oil Oxidation and Cross-linking

Calcium octoate, an organometallic compound, plays a crucial role as an auxiliary drier in the curing of drying oils, such as those found in alkyd-based paints and coatings. While it does not possess significant drying action on its own, its primary function is to support and enhance the activity of primary oxidative catalysts. The "drying" of these oils is an autoxidation process, where atmospheric oxygen is absorbed to initiate a free-radical chain reaction. This leads to the formation of hydroperoxides, which then decompose to form radicals that initiate the cross-linking, or polymerization, of the unsaturated fatty acid chains in the oil, ultimately resulting in a hard, solid film.

The principal contribution of calcium octoate in this process is physical rather than catalytic. It helps to keep the paint film matrix open during the initial curing stages. This open structure facilitates two critical processes: it allows for more efficient evaporation of solvents from the film and, more importantly, permits deeper penetration of atmospheric oxygen into the body of the coating. By ensuring a more uniform availability of oxygen throughout the film, calcium octoate promotes "through-drying," preventing the formation of a surface skin while the underlying layers remain wet. This action helps to avoid defects such as wrinkling.

Research has shown that the initial phase of drying oil curing involves a significant uptake of oxygen, leading to an increase in the film's weight. Calcium octoate's role in maintaining film porosity ensures that this oxidative process is not limited to the surface, thereby facilitating a more homogeneous cross-linking of the polymer network.

Synergistic Catalytic Effects with Transition Metal Carboxylates

Calcium octoate's utility is most pronounced when used in combination with primary and secondary driers, which are typically transition metal carboxylates. The most common primary driers are cobalt and manganese carboxylates, which are highly effective oxidative catalysts that accelerate the decomposition of hydroperoxides, the rate-determining step in the drying process.

The synergy between calcium octoate and these active driers is multifaceted:

Enhanced Efficiency: Calcium octoate increases the catalytic efficiency of primary driers like cobalt. By promoting through-drying, it ensures that the catalytic action of the cobalt is not confined to the surface, leading to a more uniform cure.

Prevention of "Loss of Dry": A phenomenon known as "loss of dry" can occur when active metal driers are adsorbed onto the surface of pigments in the formulation, rendering them inactive. Calcium, being preferentially adsorbed by these pigments, acts as a sacrificial agent. By adding the calcium drier during the pigment grinding stage, it saturates the pigment surfaces, preventing the deactivation of the primary cobalt or manganese driers and ensuring consistent drying performance over time.

Improved Film Properties: In combination with driers like cobalt, manganese, and zirconium, calcium octoate helps to improve the final properties of the coating. It contributes to better hardness and gloss and reduces surface defects like skin-formation, silking, and blooming.

The following table summarizes the roles of different metal carboxylates in a typical drier system, highlighting the synergistic function of calcium octoate.

| Drier Type | Metal Example(s) | Primary Function | Interaction with Calcium Octoate |

| Primary Drier | Cobalt (Co), Manganese (Mn) | Catalyzes autoxidation and hydroperoxide decomposition; promotes rapid surface drying. | Efficiency is increased; calcium prevents its deactivation by pigment adsorption. |

| Through Drier | Zirconium (Zr), Strontium (Sr) | Promotes polymerization and drying throughout the body of the film. | Calcium enhances the effectiveness of through-driers. |

| Auxiliary Drier | Calcium (Ca) | Maintains open film structure for oxygen access; acts as a wetting/dispersing agent; prevents "loss of dry". | Works in concert with primary and through driers to achieve a balanced and complete cure. |

Mechanistic Insights into Film Formation and Curing Processes

The mechanism of film formation in the presence of calcium octoate is intricately linked to its role as an auxiliary drier. The curing process can be broadly divided into several stages: an induction period, oxygen uptake with hydroperoxide formation, hydroperoxide decomposition into free radicals, and subsequent cross-linking.

Calcium octoate's primary mechanistic contribution occurs during the initial stages. By functioning as a pigment wetting and dispersing agent, it ensures a more uniform distribution of pigment particles within the alkyd resin binder. This action prevents pigment flocculation and contributes to better film integrity and gloss.

As the film begins to cure, the primary driers (e.g., cobalt octoate) catalyze the formation of a cross-linked network at the surface where oxygen concentration is highest. Without an auxiliary drier, this can lead to rapid skin formation, which acts as a barrier to further oxygen penetration and solvent evaporation, trapping wet paint underneath.

Mechanistically, calcium octoate mitigates this by influencing the rheology of the film. It keeps the polymer matrix in a more open and fluid state for a longer period, allowing solvents to escape and oxygen to diffuse into the deeper layers of the film. This ensures that the radical-induced cross-linking reactions, which solidify the film, can proceed more uniformly from top to bottom. Furthermore, it helps prevent the precipitation of insoluble metal phthalates in certain alkyd formulations, which can cause cloudiness or hazing upon storage.

Role in Transesterification Reactions

While calcium octoate is primarily known for its role in the coatings industry, calcium compounds, in general, exhibit catalytic activity in transesterification reactions. Transesterification is a chemical process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is notably used in the production of biodiesel from triglycerides.

Research has demonstrated the effectiveness of heterogeneous calcium-based catalysts, particularly calcium oxide (CaO), in promoting transesterification. These catalysts are of interest due to their potential for scalability and use in producing various esters. For instance, calcium oxide derived from the calcination of calcium carbide slag has been successfully used as a catalyst for the transesterification of soybean oil and other esters with primary alcohols, achieving high yields.

The catalytic mechanism in these reactions generally involves the basic sites on the calcium compound. The alcohol adsorbs onto the catalyst surface and is deprotonated to form an alkoxide ion. This highly nucleophilic alkoxide then attacks the carbonyl carbon of the ester (e.g., a triglyceride), leading to the formation of a tetrahedral intermediate, which subsequently rearranges to yield the new ester (e.g., fatty acid methyl ester, or biodiesel) and a diglyceride. The process continues until the triglyceride is fully converted.

Although direct studies focusing solely on calcium octoate as a primary catalyst for transesterification are less common than those on heterogeneous catalysts like CaO, its organometallic nature suggests potential applicability. Organometallic compounds, including metal carboxylates, are known to catalyze various organic reactions such as polymerization. The principles of catalysis involving metal alkoxide intermediates, such as those seen in the stannous octoate-catalyzed ring-opening polymerization of lactones, share some mechanistic similarities with transesterification.

Coordination Chemistry Aspects of Calciumoctoat

Calcium octoate is an organometallic salt, specifically a metal carboxylate. The calcium ion (Ca²⁺) is coordinated to the carboxylate groups of two 2-ethylhexanoate (octoate) ligands. The coordination chemistry of Ca²⁺ is characterized by its flexibility in terms of coordination number and geometry, which is a key difference compared to the more rigidly octahedral coordination preferred by magnesium (Mg²⁺).

For Ca²⁺ complexes involving carboxylate groups, several binding modes have been identified:

Unidentate: The Ca²⁺ ion interacts with only one of the two oxygen atoms of the carboxylate group.

Bidentate (Chelating): The Ca²⁺ ion is coordinated by both oxygen atoms of the same carboxylate group.

Bridging: The carboxylate group coordinates to two different metal centers, which can lead to the formation of polymeric or oligomeric structures.

The specific coordination environment in solid calcium octoate or in its non-polar solutions influences its physical properties, such as solubility and viscosity. As a metal soap, it is generally insoluble in water but soluble in organic solvents like mineral spirits. This solubility is conferred by the lipophilic 2-ethylhexanoic acid ligands, making it compatible with oil-based paint and resin systems.

The interaction between the calcium center and the carboxylate ligands is primarily ionic. In the context of its function in coatings, the coordination sphere around the calcium ion is likely dynamic, allowing for interactions with other components in the paint formulation, such as pigment surfaces and the polar groups on the alkyd resin binder. These coordination interactions are fundamental to its role as a pigment wetting agent and in preventing the adsorption of active driers onto pigments.

Applications and Functional Roles in Advanced Materials Science and Engineering

Performance in Coating and Resin Formulations

Functionality in Alkyd Resin Systems

In the realm of paints, coatings, and inks, calcium octoate functions prominently as an auxiliary drier (siccative) multichemexports.compciplindia.comdesirechemicals.comchemiis.comulprospector.comsarafresin.in. It is frequently employed in alkyd-based systems, where it works synergistically with primary driers such as cobalt, lead, and zirconium multichemexports.comdesirechemicals.com7phchem.combehnmeyer.comisatis.netumicore.comgoldstab.com.

Calcium octoate's primary roles in alkyd resin systems include:

Drier Synergism: When used in conjunction with primary driers like cobalt, calcium octoate significantly increases their efficiency, contributing to improved gloss and hardness of the final film desirechemicals.com7phchem.combehnmeyer.comisatis.netumicore.comgoldstab.com.

Preventing Film Defects: It is instrumental in preventing undesirable film defects such as hazing, blooming, and clouding, which can occur in paints containing lead driers pciplindia.comdesirechemicals.comknowde.comchem-smog.com. Calcium octoate also helps suppress gas checking and wrinkling effects desirechemicals.com.

Pigment Wetting and Dispersion: Acting as a pigment wetting and dispersing agent, it contributes to improved pigment distribution, which in turn enhances the gloss and hardness of the coating isatis.netumicore.comgoldstab.com.

Loss of Dry Inhibition: By being preferentially absorbed by pigments, calcium octoate minimizes the "loss of dry" phenomenon within the coating system 7phchem.comisatis.net.

Calcium octoate is considered a preferred auxiliary drier for baking finishes and can be safely used in fume-proof enamels and toy finishes, offering an alternative to lead-based driers optichem.com.

Table 1: Functionality of Calcium Octoate in Alkyd Resin Systems

| Function | Role | Key Benefits |

| Drier (Siccative) | Auxiliary drier | Promotes film hardness, improves drying performance, stabilizes drying rate, catalyzes resin oxidation |

| Drier Synergist | Enhances primary driers (Cobalt, Lead, Zirconium) | Increases drier efficiency, improves gloss and hardness, prevents hazing/blooming/clouding, suppresses wrinkling |

| Pigment Modifier | Pigment wetting and dispersing agent | Improves pigment wetting, reduces loss of dry, enhances hardness and gloss |

| Lead Haze Prevention | Prevents lead haze in clear mediums | Reduces cloudiness in lead-containing paints |

Role in Lubricant and Grease Formulations

Calcium octoate finds application in lubricants and greases, contributing to their performance characteristics, particularly in terms of consistency, protection, and wear resistance.

Calcium octoate serves as a thickening agent component and a soap-forming agent in the formulation of calcium-based greases multichemexports.com. Calcium greases, in general, are formed through the reaction of calcium hydroxide (B78521) with fatty acids, creating a soap structure that immobilizes the base oil danalubes.comolezol.comlubechemconsultant.com. While the specific molecular mechanisms of calcium octoate's contribution to the grease structure are not detailed in the provided literature, its role as a soap-forming agent implies it integrates into the complex matrix that defines the grease's consistency and rheological properties. Anhydrous calcium soap greases, for instance, utilize specific calcium soaps as thickeners, eliminating the need for water which is a stabilizer in hydrated calcium greases olezol.comkyodoyushi.co.jp.

In lubricating systems, calcium octoate contributes to improved anti-wear properties chemiis.com. It functions as an additive that augments lubricity and provides protection against wear durachem.com. Furthermore, calcium octoates act as acid scavengers in lubricants, neutralizing acidic byproducts that can form during operation, thereby indirectly preventing wear and degradation of the lubricant and machinery durachem.combhagwatiallied.com. Calcium-based greases, in general, are noted for their good lubricity and wear protection rexol.uk.

Calcium octoate offers anti-rust and protective characteristics within lubricant formulations multichemexports.com. Calcium-based greases are known to provide rust and corrosion protection by forming a barrier on metal surfaces, shielding them from environmental factors lubechemconsultant.com. As an acid scavenger, calcium octoate also plays an indirect role in corrosion prevention by neutralizing corrosive acidic species that might otherwise attack metal components durachem.combhagwatiallied.com.

Table 2: Roles of Calcium Octoate in Lubricant and Grease Formulations

| Function | Role | Key Benefits |

| Thickening Agent | Soap-forming agent | Enhances texture and thermal stability in calcium-based greases |

| Corrosion Inhibitor | Anti-rust additive | Provides protective characteristics, forms barrier against rust and corrosion |

| Anti-wear Additive | Improves anti-wear properties | Augments lubricity, provides protection against wear |

| Acid Scavenger | Neutralizes acidic byproducts | Prevents degradation and potential corrosion |

Precursor for Advanced Inorganic Material Synthesis

Calcium octoate is characterized as a calcium source that is soluble in organic solvents, positioning it as a potential organometallic precursor for the synthesis of various inorganic materials americanelements.com. While direct research extensively detailing calcium octoate's application in synthesizing specific advanced inorganic materials is limited in the provided snippets, its properties align with those of precursors used in sol-gel processes.

The sol-gel process is a versatile wet-chemical technique for producing inorganic materials, often starting from molecular precursors in solution mdpi.comnih.govresearchgate.net. Calcium octoate's solubility in organic solvents and its nature as an organometallic compound make it amenable to incorporation into sol-gel formulations americanelements.com. In sol-gel synthesis, calcium precursors are used to create materials such as calcium silicates and calcium hydroxyapatite (B223615) mdpi.comnih.govresearchgate.net. Other calcium precursors like calcium nitrate, calcium chloride, calcium methoxide, and calcium ethoxide are well-documented in this context mdpi.comnih.govresearchgate.net. The process typically involves the controlled hydrolysis and condensation of these precursors, followed by drying and calcination to yield the final inorganic solid. The specific advantages of using calcium octoate as a precursor would depend on its decomposition behavior, purity, and ability to form homogeneous gels, which would require further dedicated research.

Utility in Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality, thin films and coatings by facilitating chemical reactions of gaseous precursors on a heated substrate. The efficacy of CVD relies heavily on the properties of the precursors, which ideally should be volatile, thermally stable, and decompose cleanly to yield the desired material. mdpi.comscielo.org.mxnih.govmdpi.com

While "Calciumoctoat" is not explicitly cited as a precursor in the reviewed literature, calcium compounds, particularly calcium beta-diketonates, have been investigated and utilized as precursors in CVD processes. researchgate.netub.edu These precursors are employed for the deposition of calcium-containing materials, such as calcium carbonate films, onto substrates like silicon and glass. researchgate.netub.edu The general approach involves vaporizing liquid precursors, often through ultrasonic nebulization, and then reacting them with other gases at elevated temperatures (typically 350-450 °C) to form thin films. researchgate.netub.edu The use of liquid precursors is favored over solid ones due to their greater convenience and reproducibility in generating reactant vapors. researchgate.netub.edu

Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials represent a class of advanced materials that combine the properties of both organic polymers and inorganic compounds, often at the molecular or nanoscale, to achieve synergistic effects. mdpi.comrsc.orgfrontiersin.org These materials are designed to overcome the limitations of their individual components and find applications in diverse fields, including biomaterials, catalysis, and electronics. mdpi.comrsc.orgnih.gov

Calcium ions and various calcium salts play a significant role in the synthesis of organic-inorganic hybrids, particularly in the development of bioactive materials for bone regeneration and tissue engineering. researchgate.netub.edunih.gov The incorporation of calcium into hybrid structures can impart bioactivity, promote apatite formation, and mimic the composition of natural tissues like bone. nih.govmdpi.comresearchgate.netub.edunih.gov

Research has demonstrated that organic-inorganic hybrids synthesized using calcium salts, such as calcium chloride, can exhibit apatite-forming capabilities when exposed to simulated body fluid (SBF). researchgate.netjst.go.jp For instance, hybrids formed from silane (B1218182) precursors and calcium salts have shown the capacity to develop a bone-like apatite layer, a key indicator of bioactivity. researchgate.net In other contexts, calcium-containing hybrid materials, such as calcium phosphate (B84403) hybrids, are being explored for their remineralization potential in dental applications. nih.govmdpi.com

While direct research findings specifically on "this compound" in the synthesis of hybrid organic-inorganic materials are scarce, studies involving other calcium salts highlight the general principles. For example, research on hydraulic calcium silicate (B1173343) cements (HCSCs) has shown that incorporating organic components like elastin-like polypeptides (ELPs) and inorganic components like bioactive glass (BAG) can enhance biological properties such as cell viability and osteogenic capacity. nih.gov Similarly, calcium phosphate hybrids have been synthesized with specific Ca/P ratios, demonstrating potential for remineralization. nih.govmdpi.com

Table 1: Research Findings on Calcium-Based Hybrid Materials

| Hybrid Material Components | Key Inorganic Component (Calcium Source) | Incorporated Organic Component | Weight Percentage (Approx.) | Observed Enhancement/Property | Reference |

| Hydraulic Calcium Silicate Cement (HCSC) | Bioactive Glass (BAG) | Elastin-like polypeptide (ELP) | ELP: 10 wt%, BAG: 2-3 wt% | Enhanced cell viability, migration, and osteogenic capacity. | nih.gov |

| Polycarboxybetaine (PCB)/Calcium Phosphate (CaP) Hybrid | Calcium Phosphate (CaP) | Polycarboxybetaine (PCB) | N/A | Demonstrated enamel remineralization potential. | nih.govmdpi.com |

| Silane-based Hybrid (e.g., MPS-HEMA) | Calcium Chloride (CaCl₂) | Silanes, HEMA | N/A | Exhibited apatite formation in simulated body fluid (SBF). | researchgate.net |

The exploration of this compound in advanced materials science and engineering reveals a landscape where calcium compounds, in general, hold significant promise. While specific research directly linking "this compound" to applications in Chemical Vapor Deposition or the synthesis of hybrid organic-inorganic materials is limited, the broader context of calcium's role as a precursor in CVD for depositing calcium-containing films and as a key component in bioactive hybrid materials underscores its potential. Further targeted research would be necessary to elucidate the precise functional roles and advantages of this compound in these sophisticated material systems.

Compound Names Mentioned:

this compound

Analytical and Characterization Methodologies for Calciumoctoat

Thermal Analysis (e.g., TGA) for Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique employed to assess the thermal stability of chemical compounds and to elucidate their decomposition pathways by monitoring mass changes as a function of temperature abo.fih-and-m-analytical.com. For Calcium Octoate, TGA can provide insights into its behavior under elevated temperatures, indicating the onset of degradation and the nature of the resulting products.

Research findings indicate that Calcium Octoate is generally stable under ambient conditions scribd.commubychem.compfaltzandbauer.com. It is reported that the material does not decompose at ambient temperatures scribd.com. When subjected to thermal stress, Calcium Octoate exhibits a decomposition temperature generally reported as 290 °C or higher scribd.com. While specific, multi-stage decomposition profiles typical of some inorganic salts or complex organic molecules are not extensively detailed in the provided literature for Calcium Octoate, the hazardous decomposition products that may be released upon heating have been identified. These can include carbon dioxide, carbon monoxide, metal oxides, and other fumes mubychem.compfaltzandbauer.commetallicachemicals.com. The stability of Calcium Octoate under normal conditions of use and storage is a key characteristic, suggesting it can withstand moderate thermal variations without significant degradation scribd.commubychem.compfaltzandbauer.com.

The available data suggests that the primary thermal event for Calcium Octoate involves decomposition at temperatures exceeding 290 °C, leading to the release of gaseous byproducts. Detailed kinetic analysis or identification of intermediate decomposition stages through TGA, as might be observed with compounds like calcium oxalate (B1200264) h-and-m-analytical.comebatco.commdpi.comnetzsch.com, is not prominently featured in the examined sources for Calcium Octoate.

| Property | Value / Description |

| Decomposition Temperature | ≥ 290 °C |

| Decomposition Products | Carbon dioxide, Carbon monoxide, Metal oxide(s), Fumes |

| General Stability | Stable under normal conditions of use and storage |

| Decomposition at Ambient | Does not decompose at ambient temperatures |

Compound List:

Calciumoctoat (Calcium Octoate)

Influence on Rheological Properties of Formulated Systems

Rheological Behavior in Polymeric Solutions and Melts

The introduction of calcium octoate into polymeric solutions and melts can significantly alter their flow characteristics. The nature and magnitude of this influence are dependent on several factors, including the polymer's molecular weight and architecture, the concentration of calcium octoate, and the processing temperature.

In polymeric solutions, calcium octoate can function as a viscosity modifier. At low concentrations, it may lead to a reduction in viscosity due to a plasticizing effect, where the calcium octoate molecules disrupt polymer chain entanglements, allowing for easier flow. However, at higher concentrations, the formation of coordination complexes between the calcium ions and functional groups on the polymer chains can lead to an increase in viscosity. This interaction can create a network-like structure, restricting polymer chain mobility.

In polymer melts, the presence of calcium octoate can affect both shear viscosity and melt elasticity. The dissociation of the calcium octoate at elevated processing temperatures can release calcium ions that may interact with the polymer matrix. These interactions can act as physical crosslinks, leading to an increase in melt strength and elasticity. This is particularly relevant in processes such as extrusion and blow molding, where a certain level of melt strength is desirable for process stability and final product quality.

Illustrative Research Findings on Metal Carboxylates in Polymer Melts:

While specific data for calcium octoate is limited, studies on analogous metal carboxylates in polymer melts provide insight into potential effects. The following table illustrates the hypothetical impact of a metal octoate on the rheological properties of a polypropylene melt.

| Metal Octoate Concentration (wt%) | Zero-Shear Viscosity (Pa·s) | Elastic Modulus (G') at 1 rad/s (Pa) |

| 0 | 1200 | 50 |

| 0.5 | 1350 | 65 |

| 1.0 | 1500 | 80 |

| 2.0 | 1800 | 110 |

This data is illustrative and based on general trends observed with metal carboxylates in polymer melts.

Impact on Viscoelastic Properties of Coatings and Adhesives

In coatings and adhesives, the viscoelastic properties are paramount for application, film formation, and final performance. Calcium octoate plays a crucial role in modulating these properties. Its primary function as a drier involves catalyzing the oxidative crosslinking of binder molecules, which directly leads to an increase in both the storage modulus (G') and the loss modulus (G''). This transformation from a liquid to a solid-like state is fundamental to the curing process.

Beyond its role as a drier, calcium octoate can influence the viscoelasticity of the uncured formulation. It can act as a dispersing agent for pigments and fillers, preventing their agglomeration and contributing to a more uniform and stable dispersion. specialchem.com By improving the dispersion of solid particles, calcium octoate can reduce the viscosity of the system, making it easier to apply.

Furthermore, interactions between calcium octoate and other formulation components, such as associative thickeners, can be complex. Associative thickeners create a network structure through hydrophobic interactions, significantly increasing the low-shear viscosity and providing desirable anti-sag properties. Calcium octoate can potentially interfere with or enhance this network, depending on the specific chemistry of the thickener and the binder. This can lead to changes in the thixotropic behavior of the coating or adhesive, affecting its ability to flow under shear and recover its viscosity at rest.

Hypothetical Viscoelastic Data for a Coating Formulation:

The following table presents a hypothetical scenario of how the addition of calcium octoate might influence the viscoelastic properties of an alkyd-based coating.

| Calcium Octoate Concentration (%) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Tan Delta (G''/G') |

| 0 (uncured) | 10 | 25 | 2.5 |

| 0.5 (cured) | 1.5 x 10^6 | 2.0 x 10^5 | 0.13 |

| 1.0 (cured) | 2.0 x 10^6 | 2.5 x 10^5 | 0.125 |

This data is hypothetical and illustrates the general trend of increasing modulus upon curing, which is catalyzed by driers like calcium octoate.

Modification of Flow Characteristics in Suspension and Paste Systems

In highly filled systems such as suspensions and pastes, calcium octoate can significantly modify the flow characteristics, including viscosity, yield stress, and thixotropy. Its role as a wetting and dispersing agent is particularly important in these systems. By adsorbing onto the surface of solid particles, calcium octoate can reduce interparticle friction and prevent the formation of agglomerates, leading to a decrease in viscosity and improved flowability. specialchem.com

The effectiveness of calcium octoate as a rheology modifier in these systems is often dependent on the surface chemistry of the particles and the polarity of the liquid medium. In non-aqueous systems, the hydrophobic octoate chains can provide steric stabilization, preventing particles from coming into close contact and flocculating.

The impact of calcium octoate on the thixotropic behavior of pastes is also noteworthy. Thixotropy is the time-dependent decrease in viscosity under shear, followed by a gradual recovery when the shear is removed. By improving particle dispersion, calcium octoate can reduce the degree of flocculation at rest, thereby lowering the initial viscosity and the thixotropic loop area. This can be advantageous in applications where a balance between ease of application and resistance to sagging is required.

Illustrative Data on the Effect of a Dispersing Agent on Suspension Viscosity:

The following table provides an illustrative example of how a dispersing agent, analogous to calcium octoate, might affect the viscosity of a calcium carbonate suspension in a non-aqueous medium.

| Dispersing Agent Concentration (wt% on solids) | Apparent Viscosity at 10 s⁻¹ (Pa·s) | Yield Stress (Pa) |

| 0 | 5.8 | 12 |

| 0.5 | 3.2 | 6 |

| 1.0 | 2.1 | 3 |

| 2.0 | 1.5 | 1 |

This data is illustrative and based on general trends observed with the use of dispersing agents in inorganic suspensions.

Environmental Research and Ecological Assessment

Ecological Risk Classification Methodologies Applied to Calciumoctoat

Calcium octoate has been subject to environmental hazard classification based on its intrinsic properties. According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, calcium octoate is classified with hazard statements such as "Harmful if swallowed" (H302) and, critically for ecological assessment, "Harmful to aquatic life with long lasting effects" (H412) nih.gov. This classification places it in Hazard Class Aquatic Chronic 3 nih.gov. Further reporting indicates that while some notifications classify it as not meeting GHS hazard criteria, a significant portion (92.9%) of reports associate it with these hazards nih.gov. In Australia, calcium octanoate (B1194180) is listed as an inert ingredient eligible for FIFRA 25(b) pesticide products, indicating a certain level of environmental consideration within regulatory frameworks epa.gov.

The GHS classification for calcium octanoate includes:

Acute Oral Toxicity: Category 4 (H302) nih.govmetallicachemicals.com

Hazardous to the Aquatic Environment, Long-Term Hazard: Category 2 (H412) metallicachemicals.com or Category 3 (H412) nih.gov

These classifications suggest that methodologies for ecological risk assessment, such as those employed under REACH or similar regulatory frameworks, would consider its potential impact on aquatic ecosystems due to its toxicity and persistence.

Environmental Fate and Transport Studies

Understanding how calcium octoate behaves in the environment is crucial for assessing its ecological risk. This involves examining its degradation pathways and its potential to bioaccumulate.

Bioaccumulation Potential in Ecological Models

The potential for bioaccumulation is assessed using parameters like the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF). For calcium octanoate, an estimated log Kow value of 4.52 has been reported thegoodscentscompany.com. Generally, substances with a log Kow value below 4.5 are assumed to have insufficient affinity for lipids to exceed bioaccumulation criteria (BCF > 2000) chemsafetypro.com. However, the EPA considers substances with log Kow > 4.5 as potentially bioaccumulative epa.ie. An estimated BCF of 3 for octanoic acid suggests a low potential for bioconcentration in aquatic organisms nih.gov.

Estimated Log Kow: 4.52 thegoodscentscompany.com

Estimated BCF: 3 (for octanoic acid) nih.gov

Bioaccumulation Potential: Low, based on estimated BCF and borderline log Kow.

Regulatory Frameworks and Environmental Policy Implications

Calcium octoate is regulated under various chemical management frameworks globally. In Europe, it falls under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, managed by the European Chemicals Agency (ECHA) wikipedia.orgnih.gov. ECHA's C&L Inventory provides hazard classifications, including its classification as harmful to aquatic life with long-lasting effects nih.gov.

In the United States, calcium octanoate is listed in the EPA's TSCA (Toxic Substances Control Act) inventory nih.gov. It is also identified as an inert ingredient eligible for FIFRA 25(b) pesticide products, which are exempt from Federal regulation under minimum risk exemption epa.govfederalregister.gov. The US EPA also tracks substances through its System of Registries (SRS) epa.gov.

The environmental policy implications of calcium octoate's classification as harmful to aquatic life with long-lasting effects mean that its release into the environment, particularly waterways, should be managed to prevent significant ecological impact. Its ready biodegradability, however, mitigates concerns regarding persistence. Regulatory bodies like ECHA and EPA monitor and assess chemical substances to ensure their safe use and minimize environmental harm.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of calciumoctoat typically involves the reaction of octanoic acid with calcium sources like calcium hydroxide (B78521) or carbonate, often utilizing organic solvents. Future research should prioritize the development of greener, more efficient, and environmentally benign synthetic methodologies. This includes exploring the use of bio-based solvents, supercritical fluids, or solvent-free reaction conditions to minimize waste and reduce the environmental footprint. Investigating catalytic approaches, such as enzymatic synthesis or novel heterogeneous catalysts, could also lead to milder reaction conditions, improved selectivity, and easier product separation. Furthermore, optimizing energy input through techniques like microwave or sonochemical assistance could significantly enhance process efficiency.

Hypothetical Comparative Analysis of Sustainable Synthesis Routes for this compound:

| Synthesis Route | Primary Solvent | Reaction Temperature (°C) | Reaction Time (h) | Estimated Yield (%) | Energy Input (MJ/kg) | CO₂ Footprint (kg CO₂e/kg) |

| Conventional (e.g., Toluene) | Toluene | 80-120 | 4-8 | 85-90 | 5.0 | 2.1 |

| Green Solvent (e.g., Ethanol) | Ethanol (B145695) | 60-80 | 3-6 | 88-92 | 4.2 | 1.8 |

| Solvent-Free (Melt Reaction) | None | 100-150 | 2-4 | 90-95 | 3.5 | 1.5 |

| Microwave-Assisted (Water/EtOH) | Water/Ethanol | 60-70 | 0.5-1 | 92-96 | 2.0 | 1.2 |

| Enzymatic Catalysis | Aqueous Buffer | 40-50 | 8-12 | 88-93 | 1.5 | 1.0 |

Detailed Research Findings (Hypothetical): Preliminary modeling and experimental projections suggest that microwave-assisted synthesis in a water-ethanol mixture could offer a significant improvement in energy efficiency (e.g., 2.0 MJ/kg) and reduce the CO₂ footprint by approximately 43% compared to conventional toluene-based methods, while achieving higher yields (e.g., 92-96%). Enzymatic routes, though potentially slower, promise the lowest energy consumption and environmental impact, warranting further investigation into suitable biocatalysts.

Exploration of this compound in Nanomaterial Synthesis

This compound holds potential as a versatile precursor or template in the synthesis of various nanomaterials. Its calcium cation and organic octoate anion can be leveraged to control the formation, size, morphology, and surface properties of nanoparticles. Research could focus on using this compound as a calcium source for synthesizing calcium-based nanomaterials such as calcium phosphates (e.g., hydroxyapatite) or calcium carbonate, which are vital in biomedical applications and as functional fillers. Furthermore, it could serve as a structure-directing agent or capping agent in the synthesis of metal oxide nanoparticles, quantum dots, or even metal-organic frameworks (MOFs), influencing pore structure and surface chemistry.

Hypothetical Characterization of Nanomaterials Synthesized Using this compound:

| Nanomaterial Type | Role of this compound | Synthesis Method | Average Particle Size (nm) | Surface Area (m²/g) | Crystal Phase | Key Property Exhibited |

| Hydroxyapatite (B223615) Nanoparticles | Calcium Precursor | Hydrothermal Synthesis | 20-50 | 80-120 | Apatite | High biocompatibility |

| CaCO₃ Nanoparticles | Templating Agent | Sol-gel / Precipitation | 50-100 | 40-60 | Aragonite | Controlled morphology |

| TiO₂ Nanoparticles | Surface Stabilizer | Solvothermal Synthesis | 15-30 | 100-150 | Anatase | Enhanced photocatalysis |

| Calcium-Alginate Microspheres | Cross-linking Agent | Droplet-based Extrusion/Gelling | 100-500 (diameter) | N/A | Gel Matrix | Controlled drug release |

Detailed Research Findings (Hypothetical): Initial studies using this compound as a precursor in a hydrothermal synthesis of hydroxyapatite are projected to yield nanoparticles with an average size of 20-50 nm and a high surface area (80-120 m²/g), exhibiting excellent biocompatibility. When employed as a templating agent for calcium carbonate, it is anticipated to direct the formation of specific polymorphs like aragonite with controlled morphology, potentially leading to enhanced performance in composite materials.

Advanced Mechanistic Studies Using Computational Chemistry (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue to elucidate the intricate mechanisms by which this compound functions in various catalytic and material science applications. Detailed DFT calculations can provide insights into reaction pathways, transition states, activation energies, and intermediate structures involved in polymerization catalysis, drying processes in coatings, or even its antimicrobial mechanisms. Understanding these fundamental interactions at the molecular level can guide the rational design of improved catalysts and materials by identifying key structural or electronic features that influence performance. Structure-activity relationship studies using computational modeling can also predict the efficacy of modified this compound derivatives.

Hypothetical DFT-Calculated Activation Energies for Lactide Polymerization:

| Reaction Step | Catalyst System (this compound based) | Activation Energy (kJ/mol) | Intermediate Stability (eV) |

| Monomer Coordination to Ca | Ca(Oct)₂ | 45 | -2.5 |

| Initiator (e.g., Alcohol) Activation | Ca(Oct)₂ + ROH | 60 | -3.1 |

| Ring Opening of Lactide | Ca(Oct)₂-RO⁻ + Lactide | 75 | -4.0 |

| First Chain Growth Step | Ca(Oct)₂-Polymer⁻ + Lactide | 85 | -4.2 |

| Ligand Exchange/Proton Transfer (Hypothetical) | Ca(Oct)₂-Polymer⁻ + Lactide | 70 | -3.8 |

Detailed Research Findings (Hypothetical): DFT calculations for a this compound-catalyzed lactide polymerization are expected to reveal that the rate-limiting step is the ring-opening of lactide, with an estimated activation energy of approximately 75 kJ/mol. The stability of the anionic intermediates (e.g., -4.0 eV) suggests a robust catalytic cycle. These findings would highlight the importance of the octoate ligand in stabilizing the active calcium center and facilitating monomer coordination. Further studies could explore the effect of ligand modifications on these energy barriers.

Innovations in Catalyst Design and Optimization

Building upon its established catalytic roles, future research should focus on innovating this compound-based catalysts. This includes the development of heterogeneous catalysts by immobilizing this compound onto solid supports (e.g., silica (B1680970), alumina, polymers, or MOFs) to enhance recyclability, reduce metal leaching, and facilitate continuous flow processes. Research into the synthesis of novel calcium salts of functionalized or branched fatty acids could lead to catalysts with tailored solubility, thermal stability, and enhanced activity or selectivity for specific polymerization reactions or industrial processes. Furthermore, advanced process optimization using methodologies like Design of Experiments (DoE) and machine learning can fine-tune reaction parameters (temperature, pressure, concentration, solvent composition) to maximize efficiency and product quality.

Hypothetical Comparative Performance of this compound Catalysts:

| Catalyst Type | Application | Support Material (if applicable) | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) | Catalyst Lifetime (cycles) | Recovery Efficiency (%) |

| Homogeneous this compound | Lactide Polymerization | N/A | 500 | 95 | N/A | N/A |

| Heterogeneous CaOctoate on Silica | Lactide Polymerization | SiO₂ | 450 | 96 | >20 | 98 |

| Ca-MOF Catalyst | CO₂ Hydrogenation | ZIF-8 | 300 | 90 | >15 | 95 |

| Modified Ca-Octoate (Branched) | Butadiene Polymerization | N/A | 600 | 97 | N/A | N/A |

Detailed Research Findings (Hypothetical): Research into immobilizing this compound on mesoporous silica supports is projected to yield heterogeneous catalysts that maintain high catalytic activity (e.g., TOF of 450 h⁻¹) with excellent recyclability (over 20 cycles) and recovery efficiency (>98%), significantly reducing operational costs and environmental impact compared to homogeneous systems. Development of branched calcium octoates could potentially boost turnover frequencies by up to 20% for specific polymerization reactions.

Integration into Multi-functional Material Systems

The inherent properties of this compound, such as its ionic nature, thermal stability, and potential for interaction with organic matrices, make it an attractive component for designing multi-functional material systems. Future research can explore its integration into advanced composites, smart materials, and bio-integrated systems. For instance, it could be incorporated into polymer matrices to impart antimicrobial properties, act as a controlled release agent for active compounds, or serve as a component in stimuli-responsive materials. In the biomedical field, this compound-functionalized scaffolds could promote cell adhesion and differentiation, or act as a reservoir for therapeutic ions. Its potential in energy storage or conversion materials, perhaps as an electrolyte additive or a component in composite electrodes, also warrants investigation.

Hypothetical Performance of Multi-functional Composite Materials Incorporating this compound:

| Material System | This compound Loading (%) | Primary Functionality | Secondary Functionality | Mechanical Strength (MPa) | Antimicrobial Efficacy (Log Reduction) | Release Rate (µg/mL/day) |

| PLA-based Biodegradable Composite | 2.5 | Biodegradability | Antimicrobial | 55 | 3.5 | N/A |

| Polyurethane Foam (Recycled) | 1.0 | Recyclability | Flame Retardancy | 15 (Flexural Modulus) | N/A | N/A |

| Hydrogel for Drug Delivery | 5.0 | Controlled Release | pH Responsiveness | N/A | N/A | 5.2 (over 7 days) |

| Calcium Phosphate (B84403) Coating on Titanium Implant | 10.0 | Osteoconductivity | Enhanced Biocompatibility | N/A | N/A | N/A |

Detailed Research Findings (Hypothetical): Integrating 2.5% this compound into polylactic acid (PLA) composites is predicted to enhance biodegradability while simultaneously conferring significant antimicrobial properties, achieving a 3.5 log reduction against common bacteria. In drug delivery hydrogels, a 5.0% loading is hypothesized to provide a sustained release profile of approximately 5.2 µg/mL/day over seven days, with potential pH-responsive behavior influenced by the this compound's interaction with the matrix.

Table of Compound Names Mentioned:

this compound

Calcium octoate

Calcium caprylate

Octanoic acid

Caprylic acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.